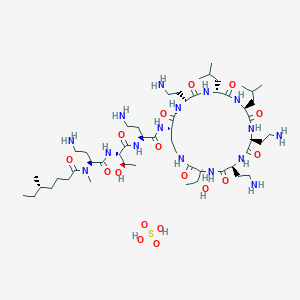
Unk-N(Me)Dab-Thr-Dab-Dab(1)-D-Dab-D-Leu-Leu-Dab-Dab-Thr-(1).H2SO4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Unk-N(Me)Dab-Thr-Dab-Dab(1)-D-Dab-D-Leu-Leu-Dab-Dab-Thr-(1)H2SO4 is a complex organic compound that belongs to the class of peptides This compound is characterized by its unique sequence of amino acids and the presence of a sulfate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Unk-N(Me)Dab-Thr-Dab-Dab(1)-D-Dab-D-Leu-Leu-Dab-Dab-Thr-(1).H2SO4 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid in the sequence is added using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
化学反应分析
Types of Reactions
Unk-N(Me)Dab-Thr-Dab-Dab(1)-D-Dab-D-Leu-Leu-Dab-Dab-Thr-(1).H2SO4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can result in the cleavage of such bonds.
科学研究应用
Unk-N(Me)Dab-Thr-Dab-Dab(1)-D-Dab-D-Leu-Leu-Dab-Dab-Thr-(1).H2SO4 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug candidate for targeting specific diseases.
Industry: Utilized in the development of novel materials and biotechnological processes.
作用机制
The mechanism of action of Unk-N(Me)Dab-Thr-Dab-Dab(1)-D-Dab-D-Leu-Leu-Dab-Dab-Thr-(1).H2SO4 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific context of its application.
相似化合物的比较
Similar Compounds
- Unk-Dab-Thr-Dab-Dab(1)-D-Dab-D-Phe-Leu-Dab-Dab-Thr-(1).H2SO4
- Unk-N(MeSO3H)Dab(MeSO3H)-Unk-Dab(MeSO3H)-Dab(1)-Dab(MeSO3H)-D-Leu-Leu-Dab(MeSO3H)-D-Dab(MeSO3H)-Thr-(1)
Uniqueness
Unk-N(Me)Dab-Thr-Dab-Dab(1)-D-Dab-D-Leu-Leu-Dab-Dab-Thr-(1).H2SO4 is unique due to its specific sequence of amino acids and the presence of a sulfate group, which can influence its chemical properties and biological activity. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it valuable for specific research applications.
属性
IUPAC Name |
(5S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18R,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-N,5-dimethylheptanamide;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H100N16O13.H2O4S/c1-10-30(6)12-11-13-41(72)69(9)40(18-24-58)51(80)68-43(32(8)71)53(82)64-35(16-22-56)45(74)63-37-19-25-59-52(81)42(31(7)70)67-48(77)36(17-23-57)61-44(73)33(14-20-54)62-49(78)38(26-28(2)3)66-50(79)39(27-29(4)5)65-46(75)34(15-21-55)60-47(37)76;1-5(2,3)4/h28-40,42-43,70-71H,10-27,54-58H2,1-9H3,(H,59,81)(H,60,76)(H,61,73)(H,62,78)(H,63,74)(H,64,82)(H,65,75)(H,66,79)(H,67,77)(H,68,80);(H2,1,2,3,4)/t30-,31+,32+,33-,34+,35-,36-,37-,38-,39+,40-,42-,43-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUKURBSMVLKMA-OIMIRRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCC(=O)N(C)C(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)CCCC(=O)N(C)[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H102N16O17S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1267.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














